molecular formula C19H11F2N3O2S B2812619 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327175-73-4

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2812619
CAS No.: 1327175-73-4
M. Wt: 383.37
InChI Key: LKELBTKOMXKSQJ-NKFKGCMQSA-N
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Description

The compound “(2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is a synthetic small molecule featuring a chromene core fused with an imino group and a thiazole-carboxamide moiety. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The thiazole ring and fluorine substituents enhance metabolic stability and binding affinity, making this compound a candidate for drug discovery .

Properties

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2S/c20-14-6-5-12(10-15(14)21)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKELBTKOMXKSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

The target compound is compared to structurally related analogs (Table 1), focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substituents Chromene Substituents Carboxamide Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-difluoro None N-(1,3-thiazol-2-yl) C₁₉H₁₁F₂N₃O₂S 407.37
(2Z)-2-[(2,4-difluorophenyl)imino] analog 2,4-difluoro None N-(1,3-thiazol-2-yl) C₁₉H₁₁F₂N₃O₂S 407.37
6-Chloro derivative 2,5-difluoro 6-chloro N-(1,3-thiazol-2-yl) C₁₉H₁₀ClF₂N₃O₂S 417.82
N-Acetyl analog 4-fluoro None N-Acetyl C₁₇H₁₂FN₂O₃ 318.29
Methoxy-substituted analog 3-methoxy None N-(2-methoxyphenyl) C₂₄H₂₁N₃O₄ 415.45
Key Observations

Positional Isomerism (Target vs. 2,4-Difluoro Analog ): The target compound’s 3,4-difluorophenyl group vs. the 2,4-difluoro analog alters electronic distribution and steric bulk.

Chlorine Substitution (6-Chloro Derivative ) :

  • The 6-chloro substituent on the chromene ring introduces electron-withdrawing effects, which could stabilize the chromene π-system and modify redox properties. The higher molecular weight (417.82 vs. 407.37) may reduce solubility but enhance lipophilicity.

Carboxamide Modifications (N-Acetyl Analog vs. The simpler structure (C₁₇H₁₂FN₂O₃) suggests lower metabolic stability compared to the target compound.

Methoxy Substituents (Methoxy Analog ) :

  • Methoxy groups increase electron density and solubility but may reduce metabolic stability due to oxidative demethylation. The larger molecular weight (415.45) and extended aromatic system could enhance π-π stacking interactions.

Hydrogen Bonding and Bioactivity
  • The thiazolyl-carboxamide group in the target compound enables dual hydrogen bonding (N–H as donor, S and O as acceptors), a feature critical for protein-ligand interactions. Fluorine atoms may engage in weak C–F⋯H–X bonds, enhancing binding specificity .
  • In contrast, the N-acetyl analog lacks these interactions, likely diminishing biological activity.

Q & A

Q. What synthetic strategies are commonly employed to synthesize (2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of a 3,4-difluorophenylamine derivative with a chromene-3-carboxylic acid precursor under reflux in ethanol or DMF to form the imine linkage (Z-configuration) .
  • Step 2 : Coupling of the chromene intermediate with 2-aminothiazole via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous dichloromethane .
  • Critical parameters : Temperature (80–120°C), solvent polarity, and exclusion of moisture to prevent hydrolysis of the imine group .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR spectroscopy : 1H/13C NMR confirms the Z-configuration of the imine group and substituent positions (e.g., difluorophenyl aromatic signals at δ 6.8–7.5 ppm) .
  • X-ray crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks, particularly for the thiazole-carboxamide interaction .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z ~428.1) .

Q. What are the key physicochemical properties influencing solubility and reactivity?

  • LogP : Predicted ~3.2 (moderate lipophilicity due to fluorophenyl/thiazole groups).
  • pKa : ~10.5 (basic imine nitrogen), requiring pH-controlled handling in biological assays .
  • Solubility : Poor in water; DMSO or DMF is preferred for in vitro studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like hydrolyzed imine derivatives?

  • Reaction optimization : Use dry solvents (e.g., THF over ethanol), catalytic p-toluenesulfonic acid to accelerate imine formation, and inert atmospheres .
  • Byproduct mitigation : Introduce electron-withdrawing groups on the phenyl ring to stabilize the imine against hydrolysis .
  • Monitoring : Real-time TLC (hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) tracks reaction progress .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chromene derivatives?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., fluorine position on phenyl, thiazole modifications) and test against enzyme targets (e.g., kinases, cytochrome P450) .
  • Computational docking : Use AutoDock Vina to model interactions with binding pockets, identifying critical residues (e.g., hydrophobic contacts with 3,4-difluorophenyl) .
  • Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to reconcile discrepancies in IC50 values .

Q. How can crystallographic data from SHELXL refine mechanistic insights into target binding?

  • Hydrogen-bond mapping : SHELXL-generated electron density maps reveal interactions between the carboxamide and target proteins (e.g., backbone NH of a serine residue) .
  • Torsion angle analysis : Quantify conformational flexibility of the chromene-thiazole linkage to guide drug design .

Q. What methodologies elucidate the compound’s mechanism in modulating oxidative stress pathways?

  • ROS detection assays : Use DCFH-DA fluorescence in cell lines (e.g., HepG2) to measure reactive oxygen species (ROS) scavenging .
  • Western blotting : Evaluate Nrf2/Keap1 pathway activation (e.g., NQO1 upregulation) .
  • Comparative studies : Benchmark against known antioxidants (e.g., quercetin) to contextualize efficacy .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate cytochrome P450 inhibition?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitor parent compound depletion via LC-MS .
  • CYP isoform specificity : Use recombinant CYP3A4/2D6 enzymes and selective inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Contradiction resolution : Variability may arise from differences in assay pH or microsome batches; standardize protocols across labs .

Methodological Recommendations

Q. Best practices for stability studies under physiological conditions?

  • Buffer selection : Phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to mimic blood plasma .
  • Degradation kinetics : Monitor via UPLC at 37°C; half-life <24 h suggests need for prodrug derivatization .

Q. How to design SAR studies for thiazole ring modifications?

  • Synthetic routes : Replace thiazole with oxazole or pyridine via Pd-catalyzed cross-coupling .
  • Activity testing : Compare IC50 against EGFR kinase (wild-type vs. T790M mutant) to assess selectivity .

Advanced Analytical Techniques

Q. Role of dynamic NMR in studying imine isomerization?

  • Variable-temperature NMR : Track Z→E isomerization at 60–80°C in DMSO-d6; calculate activation energy via Eyring plots .
  • Implications for bioactivity : E-isomers may exhibit reduced target binding due to steric hindrance .

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